N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide
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Overview
Description
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the piperazine ring: The benzimidazole intermediate is then reacted with a piperazine derivative, often in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Introduction of the chlorophenyl group: This step involves the reaction of the intermediate with a chlorophenyl derivative, typically under basic conditions to facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide can undergo various chemical reactions:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced forms of the benzimidazole or piperazine moieties.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like albendazole, mebendazole, and thiabendazole.
Piperazine derivatives: Compounds like piperazine citrate and piperazine phosphate.
Uniqueness
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide is unique due to its combined structural features, which confer specific biological activities not observed in simpler benzimidazole or piperazine derivatives.
Properties
Molecular Formula |
C20H21ClN6O2 |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H21ClN6O2/c21-14-4-3-5-15(12-14)26-8-10-27(11-9-26)20(29)22-13-18(28)25-19-23-16-6-1-2-7-17(16)24-19/h1-7,12H,8-11,13H2,(H,22,29)(H2,23,24,25,28) |
InChI Key |
LPEZMTFFGHJXAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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